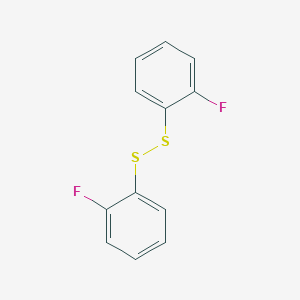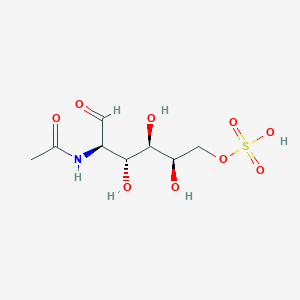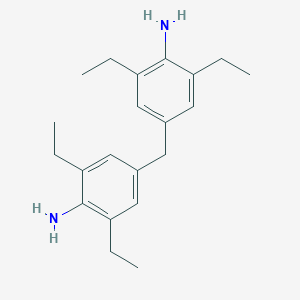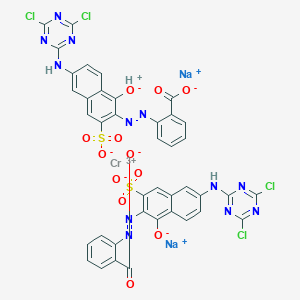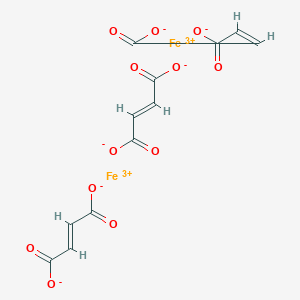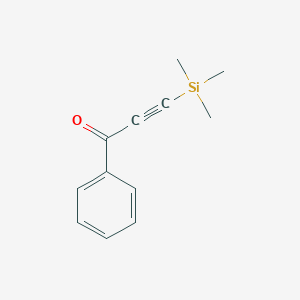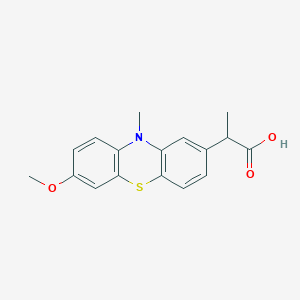![molecular formula C15H26 B083909 (1Ar,3aS,7R,7aS,7bS)-1,1,7,7a-tetramethyl-2,3,3a,4,5,6,7,7b-octahydro-1aH-cyclopropa[a]naphthalene CAS No. 13971-66-9](/img/structure/B83909.png)
(1Ar,3aS,7R,7aS,7bS)-1,1,7,7a-tetramethyl-2,3,3a,4,5,6,7,7b-octahydro-1aH-cyclopropa[a]naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1Ar,3aS,7R,7aS,7bS)-1,1,7,7a-tetramethyl-2,3,3a,4,5,6,7,7b-octahydro-1aH-cyclopropa[a]naphthalene, commonly known as TCN or TMC-1a, is a naturally occurring compound found in certain plants. It has been the subject of scientific research due to its potential applications in medicine and other fields.
Mécanisme D'action
The mechanism of action of TCN is not fully understood, but it is thought to work by inhibiting certain enzymes and signaling pathways involved in cell growth and proliferation. It may also have an effect on the immune system and inflammatory response.
Effets Biochimiques Et Physiologiques
TCN has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and inhibit viral replication. It may also have an effect on the immune system and cardiovascular system.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using TCN in lab experiments is its natural occurrence, which makes it readily available for study. However, the synthesis of TCN can be challenging, and its effects on different cell types and in vivo models may vary.
Orientations Futures
There are many potential future directions for research on TCN. One area of focus could be on its use in combination with other drugs or therapies for cancer treatment. It may also be studied for its potential use in the treatment of other diseases, such as viral infections and autoimmune disorders. Additionally, further research could be done to better understand its mechanism of action and potential side effects.
Méthodes De Synthèse
TCN can be synthesized through various methods, including chemical synthesis and extraction from natural sources. One common method involves the use of a Grignard reagent to react with a cyclopropane ring, resulting in the formation of TCN.
Applications De Recherche Scientifique
TCN has been studied for its potential use in medicine, particularly in the treatment of cancer. Research has shown that TCN has anti-tumor properties and can inhibit the growth of certain cancer cells. It has also been studied for its potential use as an anti-inflammatory and anti-viral agent.
Propriétés
Numéro CAS |
13971-66-9 |
|---|---|
Nom du produit |
(1Ar,3aS,7R,7aS,7bS)-1,1,7,7a-tetramethyl-2,3,3a,4,5,6,7,7b-octahydro-1aH-cyclopropa[a]naphthalene |
Formule moléculaire |
C15H26 |
Poids moléculaire |
206.37 g/mol |
Nom IUPAC |
(1aR,3aS,7R,7aS,7bS)-1,1,7,7a-tetramethyl-2,3,3a,4,5,6,7,7b-octahydro-1aH-cyclopropa[a]naphthalene |
InChI |
InChI=1S/C15H26/c1-10-6-5-7-11-8-9-12-13(14(12,2)3)15(10,11)4/h10-13H,5-9H2,1-4H3/t10-,11+,12-,13+,15+/m1/s1 |
Clé InChI |
MKGHZTWCWRGKCY-JYKNGBAOSA-N |
SMILES isomérique |
C[C@@H]1CCC[C@@H]2[C@]1([C@H]3[C@H](C3(C)C)CC2)C |
SMILES |
CC1CCCC2C1(C3C(C3(C)C)CC2)C |
SMILES canonique |
CC1CCCC2C1(C3C(C3(C)C)CC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



